molecular formula C15H21BO4 B1603060 Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 478375-39-2

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1603060
CAS No.: 478375-39-2
M. Wt: 276.14 g/mol
InChI Key: WBHBKJFHYGIUQU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H21BO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It features a boronic ester group, which is a key functional group in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing complex organic molecules.

Mechanism of Action

Target of Action

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-(METHOXYCARBONYL)-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER, is a boronic ester compound . Boronic esters are highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via the formation of carbon-carbon (C-C) bonds . This is achieved through a process known as borylation, where the boron moiety of the compound is converted into a broad range of functional groups .

Biochemical Pathways

The compound is involved in various biochemical pathways, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . These transformations are crucial in the synthesis of various organic compounds.

Pharmacokinetics

It’s known that boronic esters, in general, are only marginally stable in water . The compound’s stability, solubility, and other ADME properties can significantly impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic compounds through various chemical reactions. For instance, it’s used in the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form biaryl compounds, which are found in various pharmaceuticals and organic materials.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of oxygen, heat, and strong oxidizing agents . Therefore, it’s typically stored in a dark place, sealed in dry conditions, and at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-methyl-5-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The general reaction scheme is as follows:

2-methyl-5-bromobenzoic acid+bis(pinacolato)diboronPd catalyst, baseMethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate\text{2-methyl-5-bromobenzoic acid} + \text{bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 2-methyl-5-bromobenzoic acid+bis(pinacolato)diboronPd catalyst, base​Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Produces phenols.

    Hydrolysis: Produces carboxylic acids.

Scientific Research Applications

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of polymers, agrochemicals, and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with different substitution patterns.

    2-Methyl-5-boronic acid pinacol ester: A related boronic ester with a different ester group.

Uniqueness

Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful for synthesizing specific target molecules that require precise structural features.

Properties

IUPAC Name

methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-7-8-11(9-12(10)13(17)18-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHBKJFHYGIUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628994
Record name Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478375-39-2
Record name Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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